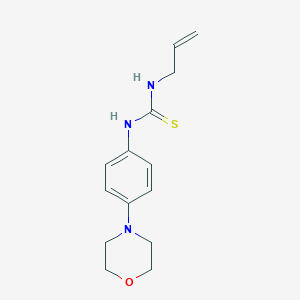

1-Allyl-3-(4-morpholinophenyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-2-7-15-14(19)16-12-3-5-13(6-4-12)17-8-10-18-11-9-17/h2-6H,1,7-11H2,(H2,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPXJPKBXKWDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Allyl-3-(4-morpholinophenyl)thiourea chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Allyl-3-(4-morpholinophenyl)thiourea

Introduction

Thiourea derivatives represent a versatile class of organic compounds characterized by the N-(C=S)-N functional group. Their unique electronic and structural properties have positioned them as crucial building blocks in a wide array of fields, from medicinal chemistry to materials science.[1][2] These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties, often attributed to their ability to act as hydrogen bond donors and acceptors, as well as potent metal chelators.[3][4]

This guide focuses on a specific derivative, This compound . This molecule integrates three key structural motifs: the reactive allyl group, the pharmacologically significant morpholine ring, and the core phenylthiourea scaffold. The presence of the morpholine moiety, a common feature in approved drugs like the antibiotic Linezolid, often enhances pharmacokinetic properties.[5] The allyl group provides a site for further functionalization or polymerization. Understanding the fundamental chemical properties, synthesis, and characterization of this compound is essential for researchers aiming to explore its potential in drug development and other advanced applications.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its identity and core physical properties. These data are critical for experimental design, safety assessment, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea | [] |

| CAS Number | 19318-84-4 | [][7] |

| Molecular Formula | C₁₄H₁₉N₃OS | [][8] |

| Molecular Weight | 277.39 g/mol | [7][8] |

| Boiling Point | 428.7°C at 760 mmHg (Predicted) | [] |

| Density | 1.202 g/cm³ (Predicted) | [] |

| SMILES | C=CCNC(=S)NC1=CC=C(C=C1)N2CCOCC2 | [] |

| InChI Key | ZVPXJPKBXKWDIE-UHFFFAOYSA-N | [] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a straightforward and efficient process rooted in the fundamental reactivity of amines and isothiocyanates. The overall strategy involves a two-step process: first, the synthesis of the key amine intermediate, 4-morpholinoaniline, followed by its reaction with allyl isothiocyanate.

Diagram of Synthetic Workflow

Step 1: Synthesis of 4-Morpholinoaniline (Precursor)

The precursor amine is efficiently prepared by the catalytic hydrogenation of 4-(4-nitrophenyl)morpholine.

Protocol:

-

Suspend 4-(4-nitrophenyl)morpholine (1 equivalent) in a suitable solvent system such as methanol, often with a methanolic ammonia solution.[9]

-

Add a catalytic amount of 5% Palladium on Carbon (Pd/C) (e.g., ~1-2% by weight of the starting material).[9]

-

Place the mixture in a hydrogenation apparatus (e.g., a Parr hydrogenator).

-

Pressurize the vessel with hydrogen gas to approximately 50 psi.[9]

-

Agitate the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtration through a pad of Celite. The catalyst is pyrophoric and should be handled with care.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 4-morpholinoaniline by recrystallization from a solvent mixture like ethyl acetate/hexane to afford a solid product.[9] The reported melting point is 132-133 °C.[9]

Causality and Expertise:

-

Catalyst Choice: Palladium on carbon is the catalyst of choice for the reduction of aromatic nitro groups due to its high activity, selectivity, and cost-effectiveness. It efficiently facilitates the addition of hydrogen across the N-O bonds without affecting the aromatic ring or the morpholine moiety.

-

Solvent System: Methanol is an excellent solvent for this reaction, and the addition of ammonia can help to maintain a basic environment, preventing potential side reactions and improving catalyst lifetime.

-

Filtration: Using Celite, a diatomaceous earth filter aid, is critical for the complete removal of the fine, black Pd/C catalyst. Failure to remove the catalyst can lead to product contamination and potential catalysis of undesired reactions in subsequent steps.

Step 2: Synthesis of this compound

This step involves the nucleophilic addition of the synthesized 4-morpholinoaniline to the electrophilic carbon of allyl isothiocyanate.

Protocol:

-

Dissolve 4-morpholinoaniline (1 equivalent) in a suitable aprotic solvent such as Tetrahydrofuran (THF), acetonitrile, or ethanol.

-

To this stirring solution, add allyl isothiocyanate (1 equivalent) dropwise at room temperature. The reaction is often mildly exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours. Monitor the reaction's completion by TLC.

-

Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to yield pure this compound.

Causality and Expertise:

-

Mechanism: The reaction proceeds via the lone pair of electrons on the aniline nitrogen atom attacking the central carbon of the isothiocyanate group (-N=C=S).[10][11] This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The subsequent proton transfer results in the stable thiourea product.

-

Solvent Choice: Aprotic or polar protic solvents that can dissolve both reactants are suitable. Aprotic solvents like THF are often preferred to avoid potential side reactions of the isothiocyanate with protic solvents, although in many cases, ethanol is also effective.

-

Stoichiometry: A 1:1 molar ratio of reactants is crucial. Using a significant excess of either reactant complicates purification and is economically inefficient.

Structural Elucidation and Predicted Spectroscopic Data

Diagram of Core Structure and Key Moieties

Predicted Spectroscopic Data Summary

| Technique | Predicted Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | N-H protons (thiourea) | δ 7.5 - 9.5 ppm (broad singlets) |

| Aromatic protons (phenyl ring) | δ 6.8 - 7.5 ppm (AA'BB' system, doublets) | |

| Vinyl proton (-CH=) | δ 5.8 - 6.0 ppm (multiplet) | |

| Vinyl protons (=CH₂) | δ 5.1 - 5.3 ppm (multiplets) | |

| Allylic protons (-CH₂-N) | δ 4.0 - 4.2 ppm (multiplet) | |

| Morpholine protons (-O-CH₂-) | δ 3.7 - 3.9 ppm (triplet-like) | |

| Morpholine protons (-N-CH₂-) | δ 3.0 - 3.2 ppm (triplet-like) | |

| ¹³C NMR | Thiocarbonyl (C=S) | δ 180 - 185 ppm |

| Aromatic carbons | δ 115 - 150 ppm | |

| Vinyl carbons (=CH-, =CH₂) | δ 117 - 135 ppm | |

| Morpholine carbons (-O-CH₂) | δ ~66 ppm | |

| Allylic carbon (-CH₂-N) | δ ~48 ppm | |

| Morpholine carbons (-N-CH₂) | δ ~49 ppm | |

| IR Spectroscopy | N-H stretch (thiourea) | 3150 - 3300 cm⁻¹ (broad) |

| C-H stretch (aromatic/aliphatic) | 2850 - 3100 cm⁻¹ | |

| C=C stretch (alkene) | ~1640 cm⁻¹ | |

| Thioamide II (C-N stretch + N-H bend) | 1500 - 1550 cm⁻¹ | |

| Thioamide I (C=S stretch) | 1250 - 1350 cm⁻¹ and 700-850 cm⁻¹ | |

| C-O-C stretch (morpholine ether) | ~1115 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 277 |

Expert Rationale for Predictions:

-

¹H NMR: The two N-H protons of the thiourea group are expected to be broad signals due to quadrupole broadening and potential hydrogen exchange; their exact shift is solvent-dependent. The para-substituted phenyl ring will give rise to a characteristic pair of doublets. The signals for the allyl group are well-established, with the terminal vinyl protons appearing more upfield than the internal one.[13]

-

¹³C NMR: The most diagnostic signal is the thiocarbonyl (C=S) carbon, which is significantly deshielded and appears far downfield, typically >180 ppm.[2][12] This distinguishes it clearly from a carbonyl (C=O) carbon.

-

IR Spectroscopy: The IR spectrum will be dominated by a broad N-H stretching band. The C=S bond vibration is complex and often coupled with other vibrations, but strong bands associated with it (part of the "Thioamide" bands) are expected in the fingerprint region.[4] The strong C-O-C ether stretch from the morpholine ring is another key diagnostic peak.[14]

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 277.39 would be expected. Key fragmentation patterns would likely involve the loss of the allyl group or cleavage of the morpholine ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its constituent functional groups.

-

Thiourea Moiety: The sulfur atom is a soft nucleophile and can readily coordinate with soft metal ions, making the compound a potential ligand in coordination chemistry.[4] The N-H protons are weakly acidic and can be deprotonated with a strong base.

-

Allyl Group: The terminal double bond is susceptible to a variety of reactions, including hydrogenation, halogenation, epoxidation, and polymerization, providing a handle for further chemical modification.

-

Potential Applications: Given the established biological activities of many thiourea and morpholine-containing compounds, this molecule is a prime candidate for screening in drug discovery programs.[2][5] Potential areas of investigation include:

-

Antimicrobial Agents: The thiourea scaffold is present in numerous compounds with antibacterial and antifungal properties.[2][3]

-

Anticancer Agents: Certain thiourea derivatives have shown promise as anticancer drugs.[1]

-

Corrosion Inhibitors: The ability of the sulfur and nitrogen atoms to coordinate with metal surfaces makes thiourea derivatives effective corrosion inhibitors.[1]

-

Conclusion

This compound is a synthetically accessible compound with a rich chemical character. Its structure combines pharmacologically relevant and synthetically versatile moieties, making it a molecule of significant interest for both medicinal and materials science researchers. This guide has outlined its core physicochemical properties, provided a detailed and rationalized synthetic protocol, and presented a predicted spectroscopic profile for its unambiguous characterization. The insights into its reactivity and potential applications serve as a foundation for future research and development endeavors involving this promising chemical entity.

References

-

ChemBK. (2024, January 2). This compound - Physico-chemical Properties. Retrieved January 14, 2026, from [Link]

- Hogg, D. R. (1970). The Synthesis of Isothiocyanates from Amines. The Journal of Organic Chemistry.

- Cejpek, K., Valušová, M., & Velíšek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3565.

-

Cejpek, K., Valušová, M., & Velíšek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems | Request PDF. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... Retrieved January 14, 2026, from [Link]

-

Chemsrc. (n.d.). 4-Morpholinoaniline | CAS#:2524-67-6. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). Allylamine - Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Allylthiourea. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

- Razak, R., Siswandono, & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thiourea as a Candidate of an Analgesic Drug. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 9(1), 17-23.

- Nikolova, S., et al. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 26(15), 4479.

- Pop, R., et al. (2016).

-

ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives. Retrieved January 14, 2026, from [Link]

- Mitu, F. A., et al. (2012). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Pharmaceutical Chemistry Journal, 46, 419-423.

- Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6667.

-

Wiley Online Library. (n.d.). 1-Allyl-3-[4-(allylcarbamothioylamino)butyl]thiourea - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiourea. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

- Wang, S., et al. (2011). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 16(5), 3734-3746.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 7. arctomsci.com [arctomsci.com]

- 8. chembk.com [chembk.com]

- 9. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 13. N-Allylthiourea(109-57-9) 1H NMR [m.chemicalbook.com]

- 14. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Allyl-3-(4-morpholinophenyl)thiourea: Molecular Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological applications of 1-Allyl-3-(4-morpholinophenyl)thiourea. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and pharmacological properties of novel heterocyclic compounds. By synthesizing established chemical principles with insights from analogous structures, this guide offers a robust framework for understanding and investigating this promising molecule.

Introduction: The Therapeutic Potential of Thiourea and Morpholine Scaffolds

The pursuit of novel therapeutic agents has led to a significant focus on heterocyclic compounds, with thiourea and morpholine moieties standing out as privileged structures in medicinal chemistry. Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The thiourea functional group, with its ability to form strong hydrogen bonds and coordinate with metal ions, is a key pharmacophore in numerous bioactive molecules.[1]

Similarly, the morpholine ring is a common feature in many approved drugs, valued for its favorable physicochemical properties that can enhance pharmacokinetic profiles.[5] Its incorporation into a molecule can improve solubility, metabolic stability, and receptor binding affinity. The convergence of these two powerful pharmacophores in this compound suggests a molecule of significant interest for drug discovery and development.

This guide will delve into the specific molecular architecture of this compound, propose a reliable synthetic route, and explore its potential biological activities based on the extensive literature on related compounds.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₉N₃OS and a molecular weight of 277.39 g/mol , possesses a unique molecular architecture that combines the flexibility of an allyl group with the rigidity of an aromatic system and the favorable properties of a morpholine ring, all centered around a thiourea core.[][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea | [] |

| CAS Number | 19318-84-4 | [][7] |

| Molecular Formula | C₁₄H₁₉N₃OS | [][7] |

| Molecular Weight | 277.39 g/mol | [7] |

| Boiling Point | 428.7 °C at 760 mmHg (Predicted) | [] |

| Density | 1.202 g/cm³ (Predicted) | [] |

Structural Elucidation: A Spectroscopic Perspective

The proton NMR spectrum is expected to be complex, with distinct signals for the allyl, morpholinophenyl, and thiourea protons.

-

Allyl Group: Three signals are anticipated: a doublet for the two protons on the terminal carbon (CH₂=), a multiplet for the vinyl proton (-CH=), and a doublet for the methylene protons adjacent to the nitrogen (-NH-CH₂-).

-

Morpholine Ring: Two distinct triplets are expected for the methylene protons, corresponding to those adjacent to the oxygen and those adjacent to the nitrogen.

-

Aromatic Ring: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

-

Thiourea NH Protons: Two broad singlets corresponding to the two N-H protons of the thiourea moiety.

The carbon NMR spectrum would provide further confirmation of the structure.

-

Thiourea Carbonyl (C=S): A characteristic downfield signal is expected for the thiocarbonyl carbon.

-

Aromatic Carbons: Four signals in the aromatic region, two for the substituted carbons and two for the unsubstituted carbons.

-

Allyl Carbons: Three signals corresponding to the two sp² hybridized carbons of the double bond and the sp³ hybridized methylene carbon.

-

Morpholine Carbons: Two signals for the two distinct methylene carbons of the morpholine ring.

The IR spectrum would show characteristic absorption bands for the various functional groups.

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the thiourea group.

-

C=S Stretching: A strong band around 1200-1300 cm⁻¹ indicative of the thiocarbonyl group.

-

C=C Stretching: A band around 1640 cm⁻¹ for the allyl C=C double bond.

-

C-N Stretching: Multiple bands in the fingerprint region corresponding to the C-N bonds of the thiourea and morpholine moieties.

-

C-O-C Stretching: A strong band around 1115 cm⁻¹ characteristic of the ether linkage in the morpholine ring.

Synthesis of this compound

The synthesis of N,N'-disubstituted thioureas is a well-established process in organic chemistry. A reliable and high-yielding method involves the reaction of an amine with an isothiocyanate. For the synthesis of this compound, the logical precursors would be 4-morpholinoaniline and allyl isothiocyanate.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

Materials:

-

4-Morpholinoaniline

-

Allyl isothiocyanate

-

Anhydrous acetonitrile (or another suitable aprotic solvent like THF or DMF)

-

Stirring apparatus

-

Reaction vessel with a condenser

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-morpholinoaniline in anhydrous acetonitrile.

-

Addition of Isothiocyanate: To the stirred solution, add 1.05 equivalents of allyl isothiocyanate dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and melting point determination.

Causality behind Experimental Choices:

-

Solvent: Anhydrous aprotic solvents are chosen to prevent any side reactions with water. Acetonitrile is a good choice due to its ability to dissolve the reactants and its suitable boiling point for reflux if needed.

-

Stoichiometry: A slight excess of the isothiocyanate is often used to ensure complete consumption of the amine.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or by-products.

Potential Biological and Pharmacological Significance

While specific biological data for this compound is not extensively documented, the well-established pharmacological profiles of its constituent moieties provide a strong basis for predicting its potential therapeutic applications.

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiourea derivatives.[8][9] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as topoisomerase and protein tyrosine kinases.[1] The presence of the morpholine ring could further enhance the anticancer activity by improving the molecule's interaction with biological targets and its pharmacokinetic properties.

Potential Antimicrobial Activity

Thiourea derivatives have also been widely investigated for their antimicrobial properties against a range of bacteria and fungi.[2][3] The sulfur and nitrogen atoms in the thiourea core are believed to play a crucial role in their mechanism of action, which may involve the disruption of microbial cell walls or the inhibition of essential enzymes. The lipophilicity imparted by the allyl and phenyl groups, combined with the polarity of the morpholine ring, could facilitate the penetration of microbial cell membranes.

Caption: Relationship between structural moieties and potential biological activities.

Future Directions and Conclusion

This compound represents a molecule of considerable interest for further investigation in the field of medicinal chemistry. The combination of the versatile thiourea core with the pharmacologically advantageous morpholine ring suggests a high potential for significant biological activity.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The proposed synthetic protocol should be carried out, and the resulting compound should be fully characterized using modern spectroscopic techniques to confirm its structure.

-

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide invaluable, unambiguous information about the molecule's three-dimensional conformation and intermolecular interactions.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities.

-

Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.

References

-

ChemBK. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

Chemsrc. 4-Morpholinoaniline. [Link]

- Siswandono, et al. "Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea." Research in Pharmaceutical Sciences 14.5 (2019): 465.

- Kumar, V., & Chimni, S. "Recent Developments on Thiourea Based Anticancer Chemotherapeutics." Anticancer Agents in Medicinal Chemistry 15.2 (2015): 163-175.

- Karci, F., et al. "Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes." Molecules 14.1 (2009): 194-204.

- Panas, A., et al. "Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold." Molecules 24.18 (2019): 3340.

-

Request PDF. Recent Developments on Thiourea Based Anticancer Chemotherapeutics. [Link]

-

PubChem. Allylthiourea. [Link]

- El-Sayed, W. M., et al. "Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry 32.1 (2017): 1084-1093.

- El-Gohary, N. S., & Shaaban, M. I. "Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking." Chemistry Central Journal 11.1 (2017): 1-13.

-

PubChem. Thiourea. [Link]

- Popiołek, Ł., et al. "Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold." Molecules 24.18 (2019): 3340.

- Limban, C., et al. "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives." Molecules 20.10 (2015): 18966-18985.

- Doležal, M., et al. "Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents." Journal of Pharmacy and Pharmacology 56.6 (2004): 783-794.

-

PubChem. Allylmorpholine. [Link]

- Atanasova, M., et al. "Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities." Molecules 27.19 (2022): 6496.

- Al-Masoudi, N. A., et al. "Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies." Molecules 27.19 (2022): 6503.

- Al-Salahi, R., et al.

-

PubChemLite. 1-allyl-3-[4-(phenoxathiin-2-ylsulfamoyl)phenyl]thiourea. [Link]

- Al-Khalaf, A. A., et al. "Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives." Basrah Journal of Science 40.2 (2022): 437-464.

- Sarveswari, S., et al. "Synthesis, Characterization of (3E)-1-(6-chloro-2-methyl-4-phenyl quinolin-3-Yl)-3-aryl prop-2-en-1-ones Through IR, NMR, Single Crystal X-ray Diffraction and Insights Into Their Electronic Structure Using DFT Calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 136 (2015): 1010-1017.

Sources

- 1. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 5. Allylmorpholine | C7H13NO | CID 136522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. arctomsci.com [arctomsci.com]

- 8. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Allyl-3-(4-morpholinophenyl)thiourea (CAS No. 19318-84-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-3-(4-morpholinophenyl)thiourea, identified by the CAS number 19318-84-4, is a synthetic organosulfur compound that has garnered interest within the scientific community.[] Its molecular structure uniquely combines an allyl group, a thiourea moiety, and a morpholinophenyl substituent. This distinct combination of functional groups suggests a potential for diverse biological activities, drawing from the well-documented pharmacological profiles of both thiourea and morpholine derivatives.[2][3] Thiourea-containing compounds are known to exhibit a wide spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] The morpholine ring, a common scaffold in medicinal chemistry, is often incorporated to enhance pharmacokinetic properties and biological efficacy.

This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, a detailed synthesis protocol, and an exploration of its potential biological activities and mechanisms of action based on the current body of scientific literature on related compounds. Experimental protocols for investigating its potential antimicrobial and anticancer properties are also presented to facilitate further research into this promising molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 19318-84-4 | [] |

| Molecular Formula | C₁₄H₁₉N₃OS | [] |

| Molecular Weight | 277.39 g/mol | [] |

| IUPAC Name | 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea | [] |

| Boiling Point | 428.7°C at 760 mmHg | [] |

| Density | 1.202 g/cm³ | [] |

| SMILES | C=CCNC(=S)NC1=CC=C(C=C1)N2CCOCC2 | [] |

| InChI Key | ZVPXJPKBXKWDIE-UHFFFAOYSA-N | [] |

Synthesis of this compound

The synthesis of this compound is predicated on the well-established nucleophilic addition reaction between an amine and an isothiocyanate.[7] In this specific synthesis, 4-morpholinoaniline serves as the nucleophilic amine, and allyl isothiocyanate is the electrophilic partner. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea linkage.

Experimental Protocol: Synthesis

Materials:

-

4-morpholinoaniline

-

Allyl isothiocyanate

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Hexane and Ethyl Acetate (for chromatography)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-morpholinoaniline in a suitable volume of anhydrous THF or ACN.

-

Addition of Allyl Isothiocyanate: While stirring the solution at room temperature, add 1.1 equivalents of allyl isothiocyanate dropwise.

-

Reaction Monitoring: The reaction progress can be monitored by TLC. A typical mobile phase for this would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.

-

Reaction Completion: The reaction is typically stirred at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting amine. Gentle heating under reflux may be employed to accelerate the reaction if necessary.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the pure product are collected and combined.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Synthetic pathway for this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively available, its structural components suggest potential antimicrobial and anticancer activities.

Antimicrobial Activity

Thiourea derivatives are known to possess significant antimicrobial properties.[3][4][8] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes. The presence of the morpholine moiety may enhance the compound's solubility and cell permeability, potentially increasing its antimicrobial efficacy.[2][9]

Potential Mechanism of Action (Antimicrobial):

The antimicrobial action of thiourea derivatives can be multifaceted. One proposed mechanism involves the inhibition of enzymes crucial for bacterial or fungal survival. The sulfur and nitrogen atoms in the thiourea core can act as metal-binding sites, sequestering essential metal ions like iron, zinc, or copper that are cofactors for many microbial enzymes. Disruption of these metalloenzymes can lead to the inhibition of cellular respiration, DNA replication, or cell wall synthesis.

Caption: Proposed antimicrobial mechanism of action.

Anticancer Activity

Several thiourea derivatives have demonstrated promising anticancer activity through various mechanisms.[5][10][11][12] These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The allyl group in the target molecule is of particular interest, as allyl isothiocyanate itself is a known chemopreventive agent that can induce apoptosis and inhibit cancer cell growth.[13][14]

Potential Mechanism of Action (Anticancer):

The anticancer effects of thiourea derivatives are often linked to their ability to induce oxidative stress within cancer cells, leading to apoptosis. They can also inhibit topoisomerases, enzymes critical for DNA replication and repair in rapidly dividing cancer cells.[5] Furthermore, some thiourea compounds have been shown to inhibit protein tyrosine kinases, which are key components of signaling pathways that regulate cell growth and proliferation.[5] The combination of the thiourea core with the allyl group may lead to a synergistic effect, enhancing its anticancer potential.

Caption: Proposed anticancer mechanisms of action.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, the following standard experimental protocols can be employed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

-

This compound

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control antibiotic/antifungal

-

Negative control (broth only)

-

Vehicle control (DMSO)

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (microbes with a known antibiotic/antifungal), a negative control (broth only), and a vehicle control (microbes with DMSO at the highest concentration used).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microbial strain.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth, which can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound against cancer cell lines.

Materials:

-

This compound

-

Cancer cell line(s)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal and materials chemistry. Its synthesis is straightforward, and its structural features suggest a high likelihood of interesting biological activities. The protocols and potential mechanisms outlined in this guide provide a solid foundation for researchers to explore the antimicrobial and anticancer properties of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its therapeutic potential.

References

-

Taylor & Francis Online. (n.d.). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Retrieved from [Link]

-

ResearchGate. (2016). morpholine antimicrobial activity. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Retrieved from [Link]

-

Razak, R., Siswandono, S., & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 9(1), 17-23. Retrieved from [Link]

-

PMC - PubMed Central. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Retrieved from [Link]

-

PubMed. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Retrieved from [Link]

-

MDPI. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Retrieved from [Link]

-

ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

Bentham Science. (n.d.). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Retrieved from [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]

-

ResearchGate. (2025). Recent Developments on Thiourea Based Anticancer Chemotherapeutics | Request PDF. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Retrieved from [Link]

-

PubMed Central. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. Retrieved from [Link]

-

SciSpace. (n.d.). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. Retrieved from [Link]

-

MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

-

PubMed. (n.d.). Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells. Retrieved from [Link]

-

University of Bristol. (2024). Allyl Isothiocyanate - Molecule of the Month. Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Retrieved from [Link]

Sources

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea

This guide provides a comprehensive overview of the synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea, a molecule of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol and the underlying scientific principles.

Introduction: The Significance of Thiourea Derivatives

Thiourea derivatives are a versatile class of organic compounds characterized by the N-C(=S)-N core structure. They have garnered significant attention in pharmaceutical sciences due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows these molecules to interact with various biological targets. The specific compound, this compound, incorporates an allyl group, which can be a pharmacophore in certain contexts, and a morpholinophenyl moiety, a common feature in many bioactive molecules that can enhance pharmacokinetic properties.

Synthesis Strategy: Nucleophilic Addition to an Isothiocyanate

The most direct and efficient method for the synthesis of unsymmetrical thioureas, such as this compound, is the nucleophilic addition of a primary amine to an isothiocyanate. In this case, the primary amine is 4-morpholinoaniline, and the isothiocyanate is allyl isothiocyanate.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine (4-morpholinoaniline) on the electrophilic carbon atom of the isothiocyanate group in allyl isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of the stable thiourea derivative. The reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section details a reliable and reproducible protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Morpholinoaniline | ≥98% | Commercially Available |

| Allyl isothiocyanate | ≥95% | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Round-bottom flask | 100 mL | Standard laboratory supplier |

| Magnetic stirrer and stir bar | - | Standard laboratory supplier |

| Reflux condenser | - | Standard laboratory supplier |

| Buchner funnel and filter paper | - | Standard laboratory supplier |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.78 g (10 mmol) of 4-morpholinoaniline in 30 mL of anhydrous ethanol. Stir the solution at room temperature until the amine is completely dissolved.

-

Addition of Isothiocyanate: To the stirred solution, add 1.09 g (1.1 mL, 11 mmol) of allyl isothiocyanate dropwise over a period of 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Product Isolation: Upon completion of the reaction (as indicated by TLC), a white precipitate of the product will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product with two portions of cold diethyl ether (10 mL each) to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to a constant weight.

Caption: Experimental workflow for the synthesis of the target compound.

Expected Yield and Physical Properties

-

Theoretical Yield: 2.77 g

-

Appearance: White to off-white solid

-

Melting Point: To be determined experimentally.

-

Molecular Formula: C14H19N3OS[]

-

Molecular Weight: 277.39 g/mol []

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound. The ¹H NMR spectrum is expected to show characteristic signals for the allyl, morpholino, and phenyl protons. The ¹³C NMR spectrum will confirm the presence of the thiocarbonyl carbon (C=S) typically in the range of 180-190 ppm.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. Key vibrational bands to look for include N-H stretching, C=S stretching, and C-N stretching.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Melting Point Analysis: To assess the purity of the synthesized compound. A sharp melting point range indicates a high degree of purity.

Safety Precautions

-

Allyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood.

-

4-Morpholinoaniline is harmful if swallowed or in contact with skin.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Ethanol and diethyl ether are flammable and should be handled away from open flames and other ignition sources.

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of this compound. The described procedure is based on a well-established synthetic route and is expected to provide the target compound in good yield and high purity. The successful synthesis and characterization of this molecule will enable further investigation into its potential biological activities, contributing to the advancement of drug discovery and development.

References

-

Razak, R., Siswandono, S., & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 9(1), 17-23. [Link]

-

Ivanova, Y., & Stoyanov, N. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(15), 4906. [Link]

-

Al-Taweel, S. K. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

-

Velíšek, J., & Cejpek, K. (2006). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Czech Journal of Food Sciences, 24(5), 208-218. [Link]

Sources

An In-Depth Technical Guide to 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea, a substituted thiourea derivative with significant potential in medicinal chemistry. While research on this specific molecule is emerging, this document synthesizes information from closely related analogues to present a detailed account of its chemical properties, a plausible and robust synthetic methodology, and its anticipated biological activities. This guide is intended to serve as a foundational resource for researchers investigating novel thiourea-based compounds for therapeutic applications.

Introduction and Nomenclature

1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea belongs to the thiourea class of organic compounds, which are characterized by the presence of a C=S group flanked by two nitrogen atoms. The incorporation of a morpholine ring and an allyl group is expected to confer unique physicochemical and pharmacological properties. The morpholine moiety is a well-recognized "privileged structure" in drug discovery, often enhancing aqueous solubility and metabolic stability, and improving the pharmacokinetic profile of bioactive molecules[1][2].

IUPAC Name: 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea[]

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C14H19N3OS | [] |

| Molecular Weight | 277.39 g/mol | [] |

| Boiling Point | 428.7°C at 760 mmHg | [] |

| Density | 1.202 g/cm³ | [] |

| SMILES | C=CCNC(=S)NC1=CC=C(C=C1)N2CCOCC2 | [] |

| InChI Key | ZVPXJPKBXKWDIE-UHFFFAOYSA-N | [] |

Synthesis and Characterization

The synthesis of 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea can be efficiently achieved through a two-step process, commencing with the synthesis of the key intermediate, 4-morpholinophenyl isothiocyanate, followed by its reaction with allylamine.

Synthetic Workflow

Caption: Proposed synthetic pathway for 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea.

Experimental Protocol: Synthesis of 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea

Materials:

-

4-Morpholinoaniline

-

Carbon Disulfide (CS2)

-

Triethylamine (Et3N)

-

p-Toluenesulfonyl chloride (Tosyl Chloride)

-

Allylamine

-

Dichloromethane (DCM)

-

Diethyl ether

-

Hexane

Step 1: Synthesis of 4-Morpholinophenyl isothiocyanate

-

To a stirred solution of 4-morpholinoaniline (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane (DCM) at 0 °C, add carbon disulfide (1.5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in DCM dropwise.

-

Stir the reaction at room temperature for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-morpholinophenyl isothiocyanate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea

-

Dissolve the crude 4-morpholinophenyl isothiocyanate (1 equivalent) in DCM.

-

To this solution, add allylamine (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the isothiocyanate starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea.

Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons of the phenyl ring, protons of the morpholine and allyl groups, and the N-H protons of the thiourea moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the thiocarbonyl carbon (C=S), aromatic carbons, and the carbons of the morpholine and allyl groups.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be expected for N-H stretching, C=S stretching, and C=C stretching of the allyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Activities and Potential Mechanisms of Action

Thiourea derivatives are a well-documented class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[4][5]. The presence of the morpholine moiety is often associated with enhanced biological efficacy[2][6].

Anticancer Potential

Substituted thioureas have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are often multi-targeted and can include:

-

Enzyme Inhibition: Thiourea derivatives can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as protein tyrosine kinases, topoisomerases, and carbonic anhydrases[4][7].

-

Induction of Apoptosis: Many cytotoxic thiourea compounds have been shown to induce programmed cell death (apoptosis) in cancer cells[8].

-

Disruption of Cell Cycle Progression: These compounds can arrest the cell cycle at different phases, preventing cancer cells from dividing.

Caption: Potential anticancer mechanisms of 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea.

Antimicrobial Activity

Thiourea derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi[5][9]. The mechanism of antimicrobial action is thought to involve the disruption of cellular processes essential for microbial growth and survival. The lipophilicity conferred by the phenyl and allyl groups, combined with the hydrogen bonding capacity of the thiourea moiety, may facilitate interaction with microbial cell membranes and intracellular targets.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea in DMSO. Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Structure-Activity Relationship (SAR) Insights

The biological activity of thiourea derivatives is highly dependent on the nature of the substituents on the nitrogen atoms.

-

The Morpholine Moiety: As previously mentioned, the morpholine ring is a key feature that can enhance the pharmacological properties of a molecule. Its ability to improve solubility and metabolic stability makes it a valuable addition in drug design[1][2].

-

The Allyl Group: The presence of the allyl group can influence the compound's lipophilicity and its ability to interact with biological targets.

-

The Phenyl Linker: The aromatic ring serves as a scaffold and its substitution pattern can significantly impact activity.

Conclusion and Future Directions

1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea is a promising molecule for further investigation in the field of drug discovery. Based on the extensive research on related thiourea derivatives, this compound is anticipated to exhibit significant anticancer and antimicrobial activities. The synthetic route presented in this guide is robust and amenable to the production of a range of analogues for detailed structure-activity relationship studies. Future research should focus on the actual synthesis, full spectroscopic characterization, and comprehensive biological evaluation of this compound against a panel of cancer cell lines and microbial strains. Further mechanistic studies will be crucial to elucidate its precise modes of action and to identify its molecular targets.

References

- Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(3), 883-941.

- BenchChem. (2025). A Comparative Analysis of the Bioactivity of Morpholine-Containing Thiourea Derivatives and Other Thiourea Analogs. BenchChem Technical Guides.

- Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175.

- Pająk, K., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11689.

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure–activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.

- Morandini, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736–2754.

- Bune, M., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21.

- BenchChem. (2025).

- Cihan-Üstündağ, G., & Çapan, G. (2011).

- Request PDF. (2025). Recent Developments on Thiourea Based Anticancer Chemotherapeutics.

- Kumar, D., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Journal of Molecular Structure, 1234, 130177.

- BenchChem. (2025).

- Al-Ostath, A., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(14), 5437.

- El-Sayed, M. A. A., et al. (2023). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185010.

- Borisova, T., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 28(21), 7406.

-

National Center for Biotechnology Information. (n.d.). Allylthiourea. PubChem Compound Database. Retrieved from [Link]

- Cihan-Üstündağ, G., & Çapan, G. (2011).

- Ahmed, M. A., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6649.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, spectroscopic properties and antipathogenic activity of new thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 1-Allyl-3-(4-morpholinophenyl)thiourea

An In-Depth Technical Guide to the Solubility of 1-Allyl-3-(4-morpholinophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Thiourea derivatives are a pivotal class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] The solubility of any potential drug candidate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation feasibility, and overall therapeutic efficacy. This document moves beyond a simple data sheet to offer a foundational understanding of the molecular factors governing the . We will dissect its structural components, predict its behavior in various solvent systems, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This guide is structured to empower researchers to make informed decisions in experimental design, from early-stage discovery to process development.

Compound Profile: this compound

This compound is a synthetic organosulfur compound featuring a core thiourea scaffold (N-(C=S)-N) substituted with an allyl group on one nitrogen and a 4-morpholinophenyl group on the other.[][4] The thiourea moiety is known to be a versatile pharmacophore, capable of engaging in various biological interactions, largely due to its hydrogen bonding capabilities.[1]

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 19318-84-4 | [][4] |

| Molecular Formula | C₁₄H₁₉N₃OS | [][4] |

| Molecular Weight | 277.39 g/mol | [4] |

| Boiling Point | 428.7°C at 760 mmHg | [] |

| Density | 1.202 g/cm³ | [] |

The unique combination of lipophilic and hydrophilic fragments within its structure dictates a complex solubility profile that requires careful experimental characterization.

Caption: Structural analysis of this compound.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational framework for predicting solubility.[5] A substance's solubility is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

-

Structural Analysis :

-

Lipophilic Moieties : The allyl group and the phenyl ring are nonpolar and contribute to the molecule's lipophilicity. These regions will favor interactions with nonpolar organic solvents (e.g., hexane, toluene) through van der Waals forces.

-

Hydrophilic Moieties : The thiourea core is polar and capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=S group).[1] The morpholine ring, with its oxygen and nitrogen atoms, also contributes to polarity and can act as a hydrogen bond acceptor. These features promote solubility in polar solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols, water).

-

-

Predicted Solubility Profile :

-

Nonpolar Solvents (e.g., Hexane) : Solubility is expected to be low. While the allyl and phenyl groups are favorable, the highly polar thiourea and morpholine components will resist dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) : Solubility is predicted to be moderate to high. These solvents can effectively solvate the polar regions of the molecule without the high energetic cost of disrupting a strong hydrogen-bonding network like that of water.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : Good solubility is anticipated. These solvents can engage in hydrogen bonding with the thiourea and morpholine groups.[6]

-

Aqueous Solvents (e.g., Water) : Solubility is expected to be low. The large, nonpolar surface area of the phenyl and allyl groups will likely dominate, making it difficult for water molecules to effectively solvate the entire structure.

-

-

Influence of pH : The presence of the morpholine nitrogen and the acidic N-H protons of the thiourea core suggests that the molecule's overall charge state can be modulated by pH.

-

Acidic Conditions (e.g., 5% HCl) : The basic nitrogen atom in the morpholine ring can be protonated, forming a cationic salt. This salt is expected to be significantly more soluble in water than the neutral compound.

-

Basic Conditions (e.g., 5% NaOH) : The N-H protons of the thiourea moiety are weakly acidic. A strong base may be able to deprotonate one of these protons to form an anionic species, which could increase aqueous solubility.

-

Experimental Determination of Solubility

Trustworthy experimental data is paramount. The following protocols are designed to provide a systematic and reproducible approach to characterizing the .

Protocol: Qualitative Solubility Classification

This workflow systematically classifies the compound based on its acidic/basic properties, providing rapid insight into its functional nature.[7][8]

Objective : To classify the compound's solubility in key aqueous and organic solvents.

Materials :

-

This compound

-

Deionized Water

-

Diethyl Ether (or another suitable water-immiscible organic solvent)

-

5% (w/v) Aqueous Hydrochloric Acid (HCl)

-

5% (w/v) Aqueous Sodium Hydroxide (NaOH)

-

Small test tubes and vortex mixer

Procedure :

-

Water Solubility : Add ~20 mg of the compound to a test tube. Add 1 mL of deionized water. Vortex for 30 seconds. Observe. If the solid dissolves completely, the compound is water-soluble.

-

Ether Solubility : Add ~20 mg of the compound to a test tube. Add 1 mL of diethyl ether. Vortex for 30 seconds. Observe.

-

Acid Solubility (5% HCl) : If the compound is water-insoluble, add ~20 mg to a test tube. Add 1 mL of 5% HCl. Vortex for 30 seconds. Observation of dissolution indicates the presence of a basic functional group (e.g., the morpholine nitrogen).[7]

-

Base Solubility (5% NaOH) : If the compound is water-insoluble, add ~20 mg to a test tube. Add 1 mL of 5% NaOH. Vortex for 30 seconds. Observation of dissolution indicates the presence of a sufficiently acidic proton (e.g., a thiourea N-H).

Sources

1-Allyl-3-(4-morpholinophenyl)thiourea spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 1-Allyl-3-(4-morpholinophenyl)thiourea

Introduction

This compound is a polysubstituted thiourea derivative incorporating several key functional groups: an allyl moiety, a disubstituted aromatic ring, and a morpholine ring. The thiourea scaffold, characterized by the N-(C=S)-N linkage, is a prominent feature in a wide array of compounds exhibiting significant biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][2][3] The structural characterization of such molecules is paramount in drug discovery and development, ensuring identity, purity, and stability.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a predictive but comprehensive analysis of the essential spectroscopic data required for the unambiguous identification of this compound. We will delve into the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral features will be explained, providing researchers with a robust framework for characterizing this molecule and its analogues.

Molecular Structure and Functional Group Analysis

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₁₄H₁₉N₃OS, Molecular Weight: 277.39 g/mol ) is comprised of distinct chemical environments that will each produce characteristic spectroscopic signals.[]

-

Allyl Group: Provides signals for vinylic protons and an allylic methylene group.

-

Thiourea Moiety: Contains two distinct N-H protons and a C=S (thiocarbonyl) group, which are key identifiers in NMR and IR.

-

Para-substituted Phenyl Ring: Exhibits a characteristic AA'BB' splitting pattern in ¹H NMR due to its symmetry.

-

Morpholine Ring: Features two chemically distinct sets of methylene protons in a chair conformation, adjacent to either oxygen or nitrogen.

Caption: Key functional groups of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for thioureas as it facilitates the observation of exchangeable N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.[5]

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum to observe each unique carbon as a single line. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Workflow for Spectroscopic Analysis

Caption: General workflow for NMR sample preparation, acquisition, and analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in DMSO-d₆ would show distinct signals for each proton environment. The N-H protons of the thiourea are expected to appear as broad singlets due to quadrupole broadening and potential hydrogen exchange.[6]

| Predicted Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~9.6 - 9.8 | 1H | Broad s | NH -Phenyl | Deshielded by the aromatic ring and thiocarbonyl group. Its position is sensitive to concentration and solvent.[1] |

| ~7.8 - 8.0 | 1H | Broad t | NH -Allyl | Deshielded by the thiocarbonyl group and coupled to the adjacent CH₂ group.[7] |

| ~7.3 - 7.4 | 2H | d (J ≈ 9 Hz) | Aromatic H (ortho to NH) | Protons on the phenyl ring adjacent to the electron-donating nitrogen of the thiourea. |

| ~6.9 - 7.0 | 2H | d (J ≈ 9 Hz) | Aromatic H (ortho to Morpholine) | Shielded relative to their counterparts by the electron-donating effect of the morpholine nitrogen. |